molecular formula C16H14O3 B13408637 3,4'-Diacetyldiphenyl Oxide

3,4'-Diacetyldiphenyl Oxide

Cat. No.: B13408637
M. Wt: 254.28 g/mol
InChI Key: AQDALYHAKAMTMR-UHFFFAOYSA-N
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Description

3,4’-Diacetyldiphenyl Oxide is an organic compound characterized by the presence of two acetyl groups attached to a diphenyl oxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4’-Diacetyldiphenyl Oxide typically involves a Friedel-Crafts acylation reaction. In this process, diphenyl ether undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 3,4’-Diacetyldiphenyl Oxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 3,4’-Diacetyldiphenyl Oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and minimize by-products. The product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,4’-Diacetyldiphenyl Oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,4’-Diacetyldiphenyl Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Diacetyldiphenyl Oxide involves its interaction with specific molecular targets and pathways. The acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’-Diacetyldiphenyl Oxide is unique due to its specific substitution pattern and the presence of acetyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-[4-(3-acetylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H14O3/c1-11(17)13-6-8-15(9-7-13)19-16-5-3-4-14(10-16)12(2)18/h3-10H,1-2H3

InChI Key

AQDALYHAKAMTMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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